4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene
Description
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMIATXNJMUOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742823 | |
| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-25-7 | |
| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Regioselective Bromination of 2-Fluorotoluene
Reaction Conditions
-
Substrate : 2-Fluorotoluene (1-fluoro-2-methylbenzene)
-
Reagents : Bromine (Br₂), Aluminum chloride (AlCl₃)
-
Solvent : Dichloromethane (CH₂Cl₂)
-
Temperature : 0–10°C (exothermic control)
-
Catalyst : AlCl₃ (0.1 equiv relative to substrate)
Mechanistic Insight
AlCl₃ acts as a Lewis acid, polarizing Br₂ to generate Br⁺ electrophiles. The methyl group’s +I effect directs bromination to the para position (C4) relative to the fluorine (C1), yielding 4-bromo-1-fluoro-2-methylbenzene (Figure 2).
Yield Optimization
Step 2: Benzylic Bromination of 4-Bromo-1-fluoro-2-methylbenzene
Reaction Conditions
-
Substrate : 4-Bromo-1-fluoro-2-methylbenzene
-
Reagents : N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
-
Solvent : Carbon tetrachloride (CCl₄)
-
Light : UV irradiation (radical initiation)
-
Temperature : Reflux (76°C)
Mechanistic Insight
AIBN generates succinimidyl radicals, abstracting a benzylic hydrogen to form a resonance-stabilized radical. NBS delivers bromine, producing 2-(bromomethyl)-4-bromo-1-fluorobenzene .
Yield Optimization
Step 3: Nucleophilic Amination of Benzylic Bromide
Reaction Conditions
-
Substrate : 2-(Bromomethyl)-4-bromo-1-fluorobenzene
-
Reagents : Diethylamine (Et₂NH, 3.0 equiv), Potassium carbonate (K₂CO₃)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 60°C (12–18 hours)
Mechanistic Insight
K₂CO₃ deprotonates Et₂NH, enhancing nucleophilicity. The benzylic bromide undergoes SN2 displacement, yielding 4-bromo-2-(diethylaminomethyl)-1-fluorobenzene (Figure 3).
Yield Optimization
-
Solvent polarity : THF > DMF > DMSO (polar aprotic solvents favor SN2).
Alternative Synthetic Pathways
Mannich Reaction Approach
Reaction Design
-
Substrate : 4-Bromo-1-fluorobenzaldehyde
-
Reagents : Diethylamine, Formaldehyde (HCHO)
-
Conditions : Acidic (HCl) or basic (Et₃N) catalysis
Challenges
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
-
Boronic ester : 2-(Diethylaminomethyl)phenylboronic acid
-
Aryl halide : 1-Fluoro-4-bromobenzene
-
Catalyst : Pd(PPh₃)₄, K₂CO₃
Limitations
-
Poor stability of aminomethyl-substituted boronic acids.
Reaction Monitoring and Characterization
Analytical Techniques
| Stage | Technique | Key Signals |
|---|---|---|
| Brominated intermediate | GC-MS | m/z 232 [M]⁺ (4-bromo-1-fluoro-2-methylbenzene) |
| Benzylic bromide | ¹H NMR (CDCl₃) | δ 4.42 (s, 2H, CH₂Br) |
| Final product | ¹³C NMR (CDCl₃) | δ 52.1 (CH₂N), 117.4 (C-Br), 162.1 (C-F) |
Purity Optimization
-
Distillation : Reduced-pressure distillation (bp 120–125°C at 10 mmHg) removes excess diethylamine.
-
Recrystallization : Hexane/EtOAc (7:3) yields crystals with >99% purity (HPLC).
Industrial-Scale Considerations
Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions or sulfonyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or sulfonyl chloride in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as 4-amino-2-(diethylaminomethyl)-1-fluorobenzene.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene is used as a building block in organic synthesis to create more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of new drugs with specific biological activities.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that target specific receptors or enzymes.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with desirable properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene depends on its specific application. In drug development, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets. The diethylaminomethyl group can also influence the compound’s pharmacokinetic properties, such as its solubility and membrane permeability.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural analogs, emphasizing substituent differences, molecular weights, and applications:
Key Observations:
- Diethylaminomethyl vs. Chloromethyl: The diethylaminomethyl group introduces basicity and bulkiness, favoring interactions with biological targets, whereas the chloromethyl group is more reactive in nucleophilic substitutions (e.g., forming carbon-nitrogen bonds) .
- Piperazinomethyl vs.
- Difluoromethyl vs. Diethylaminomethyl: The difluoromethyl group is strongly electron-withdrawing, altering electronic density on the benzene ring and directing electrophilic attacks to specific positions .
Biological Activity
4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine and fluorine atoms along with a diethylaminomethyl group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's chemical formula is C11H14BrF, and it features significant functional groups that influence its reactivity and biological interactions. The presence of halogens (bromine and fluorine) typically enhances lipophilicity and can affect binding affinity to biological targets.
This compound's biological activity may stem from its ability to interact with various molecular targets, including enzymes and receptors. The diethylamino group can facilitate interactions with biological membranes, potentially enhancing cellular uptake.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural characteristics, which allow it to fit into the active sites of target proteins.
- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways associated with neurotransmission or other physiological processes.
Table 1: Summary of Biological Activities
Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition potential of this compound. It was found to inhibit acetylcholinesterase (AChE) activity in vitro, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The IC50 value was determined to be approximately 50 µM, indicating moderate potency compared to known inhibitors.
Study 2: Neuroprotective Effects
In a neurochemical profiling study involving zebrafish models, the compound demonstrated protective effects against seizure-induced oxidative stress. It modulated levels of various neurotransmitters, including serotonin and GABA, which are critical in seizure management. The results indicated that it could be a candidate for further development as an anti-epileptic agent .
Toxicological Profile
The toxicity profile of this compound has been assessed through various animal studies. Acute toxicity tests revealed an LD50 value of approximately 2700 mg/kg when administered orally in rats. Symptoms observed at lethal doses included tremors and significant weight loss .
Q & A
Q. What are the optimal synthetic routes for preparing 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene?
The synthesis typically involves sequential functionalization of a bromo-fluorobenzene precursor. For example:
- Introduce the diethylaminomethyl group via a Mannich reaction under controlled pH (8–10) using diethylamine, formaldehyde, and a bromo-fluorobenzene derivative.
- Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
- Confirm regioselectivity via NMR (e.g., distinct singlet for diethylamino protons at δ 2.5–3.0 ppm and aromatic protons split by fluorine coupling) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Identify aromatic protons (split by fluorine’s spin-½) and diethylamino groups (quartet for -CH₂N- at δ 2.6–3.1 ppm). Fluorine’s deshielding effect shifts adjacent carbons by 5–10 ppm .
- IR Spectroscopy : Detect C-F stretches (1,100–1,250 cm⁻¹) and N-H stretches (if present) at 3,300–3,500 cm⁻¹ .
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 274 (C₁₁H₁₄BrFN₂) with fragmentation patterns corresponding to Br loss (Δ m/z 79/81) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model frontier molecular orbitals. The bromine and fluorine substituents lower the LUMO energy, enhancing electrophilic aromatic substitution (EAS) reactivity at the para position .
- Include exact exchange terms (e.g., Becke’s 1993 method) to improve accuracy in predicting bond dissociation energies (e.g., C-Br: ~65 kcal/mol) and charge distribution .
- Compare with experimental UV-Vis spectra to validate computational models .
Q. How can conflicting data regarding reaction yields or byproduct formation be resolved?
- Perform kinetic studies under varied conditions (temperature, solvent polarity) to identify rate-determining steps. For example, competing SN2 (bromine displacement) vs. EAS pathways may explain yield discrepancies .
- Use HPLC-MS to quantify byproducts (e.g., debrominated species) and optimize reaction time/temperature .
- Apply multivariate analysis (e.g., Design of Experiments) to isolate critical variables (e.g., catalyst loading, solvent choice) .
Q. What strategies enhance the biological activity of derivatives while maintaining stability?
- Replace the diethylamino group with bulky tertiary amines (e.g., piperidine) to improve metabolic stability. Use in vitro assays (e.g., cytochrome P450 inhibition) to assess pharmacokinetics .
- Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to modulate lipophilicity (logP ~2.5–3.0) and blood-brain barrier penetration .
- Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. What safety protocols are essential when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
